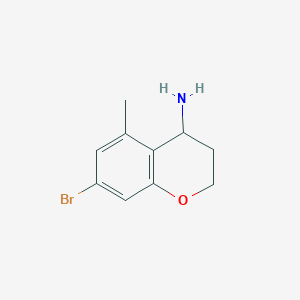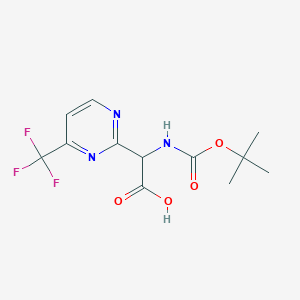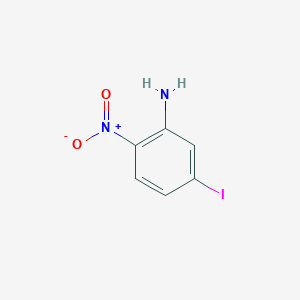
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group attached to a propanoic acid backbone, with a 3,5-di-tert-butylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The aldehyde group of 3,5-di-tert-butylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bulky tert-butyl groups may affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-phenylpropanoic acid: Lacks the tert-butyl groups, resulting in different chemical properties.
(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid: Has a single tert-butyl group, leading to variations in steric effects.
Uniqueness
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities.
特性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m1/s1 |
InChIキー |
QXWZWNFDBXDIKA-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)


![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)




![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)




